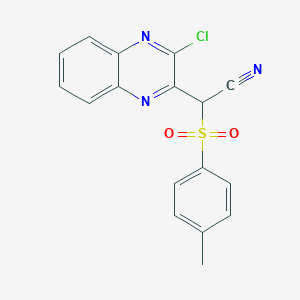

(3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile

描述

属性

IUPAC Name |

2-(3-chloroquinoxalin-2-yl)-2-(4-methylphenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S/c1-11-6-8-12(9-7-11)24(22,23)15(10-19)16-17(18)21-14-5-3-2-4-13(14)20-16/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSFNMZZGILCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391690 | |

| Record name | (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121512-59-2 | |

| Record name | 3-Chloro-α-[(4-methylphenyl)sulfonyl]-2-quinoxalineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121512-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sulfonyl Chloride Intermediate Formation

A critical step involves generating the toluene-4-sulfonyl chloride intermediate. The patent US9932322B2 describes a solvent-dependent method using phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene:

Key Parameters :

Acetonitrile Bridging via Nucleophilic Displacement

The sulfonyl chloride reacts with a cyanomethyl precursor, such as chloroacetonitrile, under basic conditions:

Optimization Notes :

-

Base : Triethylamine or DBU enhances nucleophilicity of the cyanomethyl group.

-

Solvent : Dichloromethane (DCM) or acetonitrile ensures solubility without hydrolyzing the nitrile.

Quinoxaline Functionalization

Chlorination of Quinoxaline-2-carbonitrile

3-Chloroquinoxaline-2-carbonitrile serves as the precursor for coupling. Chlorination is achieved via:

Yield Considerations :

Coupling Reactions

The final step involves coupling 3-chloroquinoxaline-2-carbonitrile with toluene-4-sulfonyl-acetonitrile. A Ullmann-type coupling using CuI catalysis is proposed:

Reaction Conditions :

-

Catalyst : 10 mol% CuI.

-

Solvent : Dimethylformamide (DMF) facilitates high-temperature stability.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines sulfonylation and quinoxaline coupling in a single reactor:

-

Generate toluene-4-sulfonyl-acetonitrile in situ.

-

Introduce 3-chloroquinoxaline-2-carbonitrile and CuI catalyst.

Advantages :

化学反应分析

反应类型: 布鲁辛会发生几种类型的化学反应,包括氧化、还原和取代 . 这些反应对于其在合成化学和药理学中的各种应用至关重要 .

常用试剂和条件: 布鲁辛反应中常用的试剂包括硫酸、氯化钠和布鲁辛-磺胺酸溶液 . 反应条件通常涉及高温和对反应参数的精确控制 .

形成的主要产物: 布鲁辛反应形成的主要产物取决于所用特定反应条件和试剂。 例如,硝酸根离子与布鲁辛硫酸盐的反应会生成一种黄色络合物,可以用分光光度法进行测量 .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The incorporation of the toluene-4-sulfonyl group into the quinoxaline framework enhances its bioactivity. Studies have shown that compounds similar to (3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets certain kinases involved in cancer progression. The sulfonamide moiety is known to facilitate binding to active sites of enzymes, thereby inhibiting their activity and providing a pathway for therapeutic intervention in tumor growth .

Biological Research

Cellular Studies

this compound is utilized in cellular assays to study its effects on cell signaling pathways. Researchers have employed this compound in vitro to assess its impact on pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

Neuropharmacology

Emerging studies suggest that quinoxaline derivatives may have neuroprotective effects. The compound has been tested for its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

Synthesis of Functional Materials

The unique structural properties of this compound make it a candidate for developing functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices may lead to materials with improved thermal stability and mechanical strength, suitable for various industrial applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer activity; enzyme inhibition |

| Biological Research | Cellular studies; neuropharmacology |

| Material Science | Synthesis of functional materials; polymer chemistry |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a series of quinoxaline derivatives, including variations of this compound, showed significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development into therapeutic agents.

- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that compounds related to this compound exhibited protective effects against oxidative stress-induced neuronal death, marking a promising area for future neuropharmacological studies.

- Material Development : An investigation into the use of this compound in polymer synthesis revealed its potential to enhance the mechanical properties of composite materials used in aerospace applications, demonstrating versatility beyond traditional pharmaceutical uses.

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Analogues

Toluene-4-Sulfonyl (Tosyl) Derivatives

- Example 1: 7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one ()** Structural Differences: Replaces the quinoxaline-acetonitrile system with a benzazepinone ring. Reactivity: The sulfonyl group acts as a protecting group, removed via acidic hydrolysis (e.g., H2SO4) . In contrast, the target compound’s sulfonyl group may stabilize intermediates in nucleophilic substitutions.

Sulfonyl Azides

- Example 2: Toluene-4-sulfonyl azide (TsN3) ()** Structural Differences: Replaces the quinoxaline-chloro-acetonitrile moiety with an azide group. Reactivity: TsN3 transfers diazo groups to carbonyl compounds, enabling enantioselective α-azido ketone synthesis . The target compound’s nitrile group lacks this diazo-transfer capability but may undergo nucleophilic additions.

Quinoxaline Analogues

Chloro-Substituted Quinoxalines

- Example 3: 2,3-Dichloroquinoxaline Structural Differences: Lacks sulfonyl and nitrile groups. Reactivity: The dichloro structure facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). The target compound’s sulfonyl group may direct regioselectivity in such reactions.

Nitrile-Containing Quinoxalines

- Example 4: Quinoxaline-2-carbonitrile Structural Differences: Lacks the sulfonyl and chloro substituents. Reactivity: The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines. The target compound’s sulfonyl group may slow hydrolysis due to steric hindrance.

Physicochemical Properties Comparison

Research Implications

The target compound’s unique combination of chloro, sulfonyl, and nitrile groups distinguishes it from analogues in terms of:

- Electronic Effects: The electron-withdrawing sulfonyl and chloro groups activate the quinoxaline ring for SNAr reactions.

- Steric Effects: The bulky tosyl group may hinder reactions at the quinoxaline C-2 position.

- Functionalization Potential: The nitrile group offers pathways to diverse derivatives (e.g., tetrazoles, amines).

Comparisons with sulfonyl-containing benzazepinones and TsN3 suggest shared synthetic strategies (e.g., sulfonyl group utilization) but divergent applications in medicinal chemistry vs. reagent design.

生物活性

(3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile, also known by its CAS number 121512-59-2, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C16H14ClN2O2S, with a molecular weight of approximately 357.8 g/mol. The compound features a quinoxaline ring system, which is often associated with various pharmacological activities.

Synthesis Methodology:

The compound can be synthesized through several methods, including multicomponent reactions that involve the condensation of appropriate precursors. A notable synthetic route involves the use of sulfonyl chlorides and acetonitrile derivatives in the presence of base catalysts to facilitate the formation of the quinoxaline structure .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant antibacterial effects. For instance, in vitro assays have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 12.4 to 16.5 μM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 33e | 12.4 | Staphylococcus aureus |

| 33e | 16.4 | Bacillus cereus |

| 33e | 16.1 | Klebsiella pneumoniae |

| 33e | 16.5 | Escherichia coli |

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit key enzymes involved in various diseases. For example, quinoxaline derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. In silico studies suggest that these compounds may interact effectively with the active site of AChE, potentially leading to therapeutic applications .

Case Studies and Research Findings

- Neuroprotective Effects : A study focused on the neuroprotective properties of quinoxaline derivatives indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in cellular models exposed to neurotoxic agents .

- Antiviral Activity : Research has indicated that certain quinoxaline derivatives exhibit antiviral properties by inhibiting reverse transcriptase activity in HIV, making them potential candidates for further development in antiviral therapies .

- Toxicological Assessments : Safety data indicate that this compound can cause skin and eye irritation, necessitating careful handling and further toxicological evaluations before clinical applications .

常见问题

Q. Table 1: Comparative Synthetic Routes

| Route | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| A | Toluene-4-sulfonyl chloride, triethylamine | 73–81 | >97 | |

| B | Alternative sulfonylating agent, K₂CO₃ | 65–70 | >95 |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.7 (s, 1H) | Quinoxaline H |

| FT-IR | 2245 cm⁻¹ | Nitrile stretch |

| HPLC-MS | m/z 375.8 | [M+H]+ ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。